[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine
Overview
Description
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a tert-butyl group at the 5-position of the benzoxazole ring and an ethylamine group at the 2-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The compound was prepared by the reaction of thiophene-2,5-dicarboxylic acid and 2-amino-4-tert-butyl-phenol . The two 1,3-benzoxazole rings are almost planar, which might influence its interaction with its targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The compound is known to be a fluorescent brightener , suggesting it may have light-emitting properties at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine. For instance, the compound is flammable and can cause irritation to the skin, eyes, and respiratory system . It’s also worth noting that the compound may be hazardous to the environment, particularly water bodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a nucleophilic substitution reaction using ethylamine and a suitable leaving group on the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated benzoxazole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
[2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazoleethanamine: Similar structure but lacks the tert-butyl group.
5-Tert-butyl-2-benzoxazolylthiophene: Contains a thiophene ring instead of an ethylamine group.
2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
The presence of the tert-butyl group at the 5-position of the benzoxazole ring and the ethylamine group at the 2-position makes [2-(5-Tert-butyl-1,3-benzoxazol-2-yl)ethyl]amine unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)9-4-5-11-10(8-9)15-12(16-11)6-7-14/h4-5,8H,6-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTYYVCTNDTKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.